[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
CAS No.: 477890-24-7
Cat. No.: VC5182372
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458
* For research use only. Not for human or veterinary use.
![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone - 477890-24-7](/images/structure/VC5182372.png)
Specification
CAS No. | 477890-24-7 |
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Molecular Formula | C22H23N5O3 |
Molecular Weight | 405.458 |
IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Standard InChI | InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3 |
Standard InChI Key | UZQUHVJGNOXTDI-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
[4-(1,3-Benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone (CAS: 477890-24-7) is a heterocyclic organic compound characterized by a fusion of aromatic and aliphatic moieties. Its molecular formula, C₂₂H₂₃N₅O₃, corresponds to a molar mass of 405.45 g/mol . The structure integrates four key components:
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A 1,3-benzodioxole group, contributing electron-rich aromaticity.
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A piperazine ring, enabling conformational flexibility and hydrogen-bonding interactions.
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A 6-methyl-2-pyridinyl substituent, providing a planar aromatic system with potential metal-coordinating properties.
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An imidazole ring, a pharmacophore common in bioactive molecules.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₃N₅O₃ |
Molar Mass | 405.45 g/mol |
CAS Number | 477890-24-7 |
IUPAC Name | [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]methanone |
The compound’s three-dimensional conformation is influenced by steric interactions between the methylpyridinyl and benzodioxole groups, which may restrict rotational freedom around the methanone bridge .
Physicochemical Properties
The compound’s solubility profile is dictated by its hybrid structure:
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Lipophilicity: Predicted logP ≈ 2.1 (moderate lipid solubility).
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Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to aromatic stacking.
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Ionization: The piperazine nitrogen (pKa ≈ 7.5) confers pH-dependent solubility, enhancing protonation in acidic environments .
Table 2: Thermodynamic Properties
Property | Value |
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Melting Point | Not reported |
Boiling Point | Decomposes above 300°C |
Stability | Stable under inert atmosphere |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Selected Methanone Derivatives
Compound | Target | IC₅₀/EC₅₀ | Reference |
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ABI-231 | Tubulin | 15 nM (MCF-7) | |
EVT-2680008 | Serotonin 5-HT₁A | 8.2 nM | |
[Target Compound] | Undetermined | Not tested | — |
Key distinctions include:
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ABI-231: Lacks the benzodioxole group but shares the methanone-imidazole scaffold, emphasizing the importance of the trimethoxyphenyl group for tubulin binding .
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EVT-2680008: Features dual benzodioxole units, enhancing CNS penetration but reducing aqueous solubility.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with tubulin, kinases, or neurotransmitter receptors via X-ray crystallography or molecular docking .
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SAR Optimization: Modify substituents on the imidazole and pyridine rings to enhance potency and selectivity.
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In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in preclinical models.
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